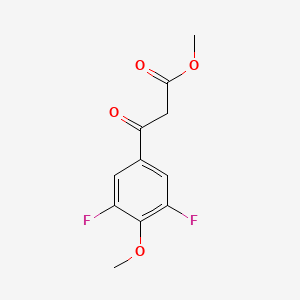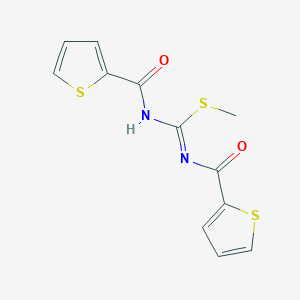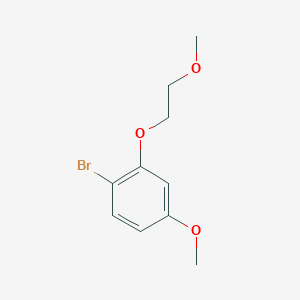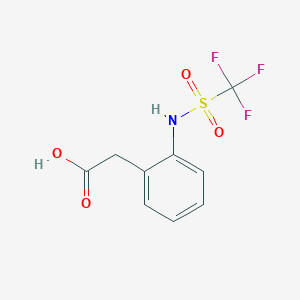
Morpholine, ethanedioate (1:?)
Vue d'ensemble
Description
Morpholine, ethanedioate (1:?) is a chemical compound that consists of morpholine and oxalic acid. Morpholine is a heterocyclic amine with the chemical formula C₄H₉NO, while oxalic acid is a dicarboxylic acid with the formula C₂H₂O₄. The combination of these two compounds forms morpholine oxalate, which is used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Morpholine, ethanedioate (1:?) can be synthesized through the reaction of morpholine with oxalic acid. The reaction typically involves mixing an aqueous solution of morpholine with oxalic acid, followed by crystallization to obtain the morpholine oxalate salt. The reaction can be represented as follows:
C4H9NO+C2H2O4→C4H9NO⋅C2H2O4
Industrial Production Methods
In industrial settings, morpholine oxalate is produced on a larger scale using similar methods. The process involves the careful control of reaction conditions such as temperature, concentration, and pH to ensure high yield and purity of the product. The crystallized morpholine oxalate is then filtered, washed, and dried for use in various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine, ethanedioate (1:?) undergoes several types of chemical reactions, including:
Oxidation: Morpholine can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert morpholine oxalate to morpholine and oxalic acid.
Substitution: Morpholine can participate in nucleophilic substitution reactions due to the presence of the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives of morpholine.
Reduction: Morpholine and oxalic acid.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
Morpholine, ethanedioate (1:?) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a buffer in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of morpholine oxalate involves its interaction with various molecular targets and pathways. In biological systems, morpholine can act as a ligand for certain enzymes and receptors, modulating their activity. The oxalate component can chelate metal ions, affecting their availability and reactivity in biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: Another heterocyclic amine with similar chemical properties.
Pyrrolidine: A five-membered ring amine with comparable reactivity.
Tetrahydrofuran: An ether with a similar ring structure but different functional groups.
Uniqueness
Morpholine, ethanedioate (1:?) is unique due to the presence of both amine and ether functional groups in the morpholine ring, combined with the dicarboxylic acid properties of oxalic acid. This combination imparts distinct chemical reactivity and versatility, making it valuable in various applications.
Propriétés
Numéro CAS |
18257-23-3 |
|---|---|
Formule moléculaire |
C6H11NO5 |
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
morpholine;oxalic acid |
InChI |
InChI=1S/C4H9NO.C2H2O4/c1-3-6-4-2-5-1;3-1(4)2(5)6/h5H,1-4H2;(H,3,4)(H,5,6) |
Clé InChI |
ZKSZSWJQBXLNMN-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Methyl-3-nitroimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B8274749.png)













